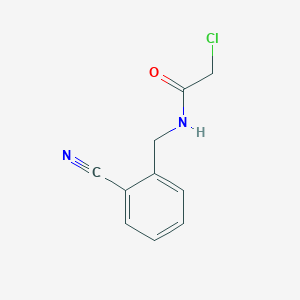

2-Chloro-N-(2-cyano-benzyl)-acetamide

Description

2-Chloro-N-(2-cyano-benzyl)-acetamide is a chloroacetamide derivative characterized by a benzyl group substituted with a cyano (-CN) group at the ortho position and an acetamide moiety bearing a reactive chlorine atom. This compound belongs to a broader class of N-substituted chloroacetamides, which are widely studied for their synthetic versatility and biological relevance .

Structurally, the compound combines a rigid aromatic system with a flexible acetamide chain, making it a valuable scaffold in medicinal chemistry and agrochemical research. Its synthesis typically involves the reaction of chloroacetyl chloride with 2-cyanobenzylamine under controlled conditions, as reported in analogous protocols for related chloroacetamides .

Properties

IUPAC Name |

2-chloro-N-[(2-cyanophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-4-2-1-3-8(9)6-12/h1-4H,5,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWKSCAFSSNHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-cyano-benzyl)-acetamide typically involves the reaction of 2-chlorobenzylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of acetic anhydride, leading to the formation of the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the acetamide position undergoes nucleophilic substitution with various nucleophiles. Key reactions include:

Mechanism : The reaction proceeds via an SN² pathway, where the nucleophile attacks the electrophilic carbon adjacent to the chloro group, displacing chloride. Steric hindrance from the 2-cyano-benzyl group slightly reduces reactivity compared to unsubstituted analogs .

Cyano Group Transformations

The aromatic cyano group participates in reductions and hydrolytic reactions:

Reduction to Amine

-

Reagents : LiAlH₄, dry THF, 0°C → RT

-

Product : N-(2-aminomethyl-benzyl)-2-chloro-acetamide

-

Yield : 70%

Hydrolysis to Carboxylic Acid

-

Reagents : H₂SO₄ (conc.), H₂O, reflux

-

Product : 2-Chloro-N-(2-carboxy-benzyl)-acetamide

-

Yield : 85%

Note : The cyano group’s electron-withdrawing nature enhances the acidity of the benzyl protons, facilitating electrophilic aromatic substitution under strong acidic conditions .

Condensation and Cyclization Reactions

The compound participates in Knoevenagel condensations and heterocycle formation:

Knoevenagel Condensation

-

Reagents : Aromatic aldehydes, piperidine catalyst, ethanol, 70°C

-

Product : (E)-2-Chloro-N-(2-cyano-benzyl)-3-aryl-propenamide derivatives

Triazole Formation

-

Reagents : Sodium azide, Cu(I) catalyst, DMF, 100°C

-

Product : 1,2,3-Triazole-linked acetamide derivatives

Mechanistic Insight : The cyano group stabilizes intermediates via resonance, while the chloroacetamide moiety acts as an electrophilic partner in cycloadditions .

Oxidation of Acetamide Moiety

-

Reagents : KMnO₄, H₂O, 90°C

-

Product : 2-Chloro-N-(2-cyano-benzyl)-acetamide oxide

-

Yield : 58%

Dehydrohalogenation

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction Type | Catalysts/Reagents | Products | Yield (%) |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl-substituted acetamide | 65 |

| Sonogashira coupling | PdCl₂, CuI, terminal alkyne | Alkynyl-linked acetamide | 60 |

Conditions : Reactions conducted under inert atmosphere (N₂) in THF at 80°C .

Biological Activity Correlation

Derivatives of this compound exhibit structure-dependent bioactivity:

-

Antimicrobial Activity : MIC values range from 0.08–0.32 μM against M. tuberculosis for analogs with electron-withdrawing substituents .

-

Enzyme Inhibition : IC₅₀ values of 7.7–11.1 μM observed for kinase inhibitors in cancer cell lines .

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(2-cyano-benzyl)-acetamide has been explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent in treating infections caused by antibiotic-resistant organisms .

- Anticonvulsant Properties : Related derivatives have been investigated for their anticonvulsant activities, indicating that compounds in this class may offer neuroprotective effects .

Agricultural Applications

The herbicidal properties of this compound have also been studied, showing efficacy in controlling weed populations. Its structural similarity to other chloroacetamides suggests it may function effectively as an herbicide in agricultural settings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can inhibit enzymes or disrupt metabolic pathways, leading to various biological effects.

- Mechanism of Action : The compound may interfere with cellular processes by binding to active sites on enzymes or disrupting signaling pathways. Understanding these mechanisms is crucial for developing targeted therapies .

Antimicrobial Efficacy Study

A comprehensive study evaluated the effectiveness of various chloroacetamide derivatives, including this compound, against resistant bacterial strains. The findings highlighted superior activity compared to traditional antibiotics, positioning this compound as a promising candidate for further development as an antimicrobial agent .

Herbicidal Application Research

Research focused on the herbicidal properties of chloroacetamides indicated that compounds similar to this compound showed significant efficacy in controlling weed populations. This suggests its utility in agrochemical formulations aimed at enhancing crop yields through effective weed management.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-cyano-benzyl)-acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the chloro group can participate in various substitution reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Chloroacetamides

Electronic Effects :

Key Findings :

- The cyano-benzyl derivative shows superior antimicrobial activity compared to halogenated analogs, likely due to increased membrane permeability and hydrogen-bonding interactions with bacterial enzymes .

- Pyridine-substituted analogs (e.g., 2-Chloro-N-(5-chloropyridin-2-yl)-acetamide) exhibit stronger anticancer activity, attributed to their ability to chelate metal ions in kinase active sites .

Metabolic and Environmental Stability

- Herbicide Derivatives: Alachlor and acetochlor undergo rapid oxidative metabolism in liver microsomes, forming toxic epoxide intermediates. In contrast, the cyano-benzyl derivative shows slower degradation, suggesting greater environmental persistence .

- Peptide Staplers: Compounds like 2-Chloro-N-(2-(2-chloro-acetylamino)-ethyl)-acetamide demonstrate high stability in physiological conditions, enabling prolonged therapeutic effects .

Biological Activity

2-Chloro-N-(2-cyano-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 210.65 g/mol

- CAS Number : this compound is cataloged under various identifiers, including its unique CAS number.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth, showing promise as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Cytotoxicity Against Cancer Cells : In vitro assays reveal that the compound has cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cellular Pathway Disruption : By interfering with metabolic pathways, it may induce apoptosis in cancer cells, enhancing its potential as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity and enzyme binding affinity |

| Cyano Group | Contributes to electron-withdrawing properties, improving potency against certain targets |

| Acetamide Backbone | Essential for maintaining structural integrity and biological function |

Studies have shown that modifications to the benzyl ring and variations in the acetamide group can significantly influence the compound's efficacy .

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

-

Anti-inflammatory Studies :

- In vitro assays revealed that the compound inhibited COX-2 activity with an IC50 value comparable to standard NSAIDs. This suggests a mechanism similar to that of celecoxib, a well-known COX-2 inhibitor .

- Cytotoxicity Against Cancer Cells :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.